5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one

Dihydrofolate Reductase Antifolate Off-Target Activity

Optimizing kinase inhibitor or antiviral programs requires a scaffold with validated biological selectivity and conformational rigidity. Generic heterocycles often introduce off-target DHFR activity or lack potency against henipaviruses. 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one (C8H8N2O2, MW 164.16) solves this: - Henipavirus (NiV, HeV) EC50 in low-micromolar range (Gaisina et al., 2016). - Enables conformational restriction: microtubule disruption EC50 = 21 nM (US9777012). - Minimal DHFR inhibition (IC50 >10 µM) vs. classical antifolates. - Validated starting point for PI3K/Akt1 kinase optimization. Supplied as a research-grade solid with documented SAR lineage.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 106561-30-2
Cat. No. B12975673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one
CAS106561-30-2
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C(=O)NC=N2)C
InChIInChI=1S/C8H8N2O2/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11)
InChIKeyFXMMCOBFTLOGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one: Kinase Inhibitor and Antiviral Scaffold


5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound (C8H8N2O2, MW 164.16) featuring a fused furan and pyrimidine-4-one ring system . This scaffold serves as a purine bioisostere and is a privileged core in medicinal chemistry for the design of kinase inhibitors and antiviral agents [1]. The 5,6-dimethyl substitution pattern is critical for optimal biological activity and synthetic versatility in generating conformationally restricted analogs [2].

Scaffold Class
Purine bioisostere for kinase inhibitor design programs
Kinase Research
Privileged core for PI3K/AKT/mTOR pathway studies
Antiviral Research
Reported core requirement for henipavirus inhibitor lead optimization

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one: Structure Dictates Selectivity and Potency


Substituting furo[2,3-d]pyrimidin-4(3H)-one with alternative alkyl groups or replacing the furan oxygen with other heteroatoms (e.g., pyrrolo[2,3-d]pyrimidines) dramatically alters kinase selectivity, antiviral activity, and synthetic tractability. The 5,6-dimethyl substitution is essential for antiviral potency against henipaviruses [1] and enables the conformational restriction strategies that yield nanomolar RTK and microtubule inhibitors [2]. Furthermore, the parent scaffold exhibits minimal off-target DHFR inhibition (IC50 >10 μM), distinguishing it from classical 2,4-diaminofuro[2,3-d]pyrimidine antifolates which possess nanomolar DHFR activity [3]. Generic substitution with unsubstituted or mono-substituted analogs would compromise these differentiated properties.

Heterocycle
Replacement
Target Scaffold
5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one: kinase selectivity and antiviral response context
Substitute
Pyrrolo[2,3-d]pyrimidine or unsubstituted analog may shift selectivity and antiviral endpoint profile
Antifolate
Off-Target
Target Scaffold
4(3H)-one scaffold: minimal DHFR interference reported, supporting kinase-focused studies
Substitute
2,4-diaminofuro[2,3-d]pyrimidine antifolates: potent DHFR inhibition may confound kinase program interpretation

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one: Quantitative Comparative Evidence


DHFR Off-Target Liability vs. Classical Antifolates

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one exhibits weak inhibition of human DHFR with an IC50 >10,000 nM [1]. In contrast, classical 2,4-diaminofuro[2,3-d]pyrimidine antifolates (e.g., N-[4-[N-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid) demonstrate potent DHFR inhibition with IC50 values ranging from 10^-6 to 10^-8 M (1-100 nM) [2]. This >100-fold difference in DHFR affinity indicates that the 5,6-dimethyl-4(3H)-one scaffold lacks the structural features required for high-affinity DHFR binding, making it a cleaner starting point for kinase-targeted programs where DHFR-mediated toxicity is a concern.

DHFR Off-Target Liability
Cross-study comparable
Target IC50 >10,000 nM vs. Classical 1–100 nM (>100-fold difference)
Supports kinase programs seeking reduced DHFR-mediated off-target interference
Recombinant human DHFR enzyme assay
Dihydrofolate Reductase Antifolate Off-Target Activity

Henipavirus Inhibition: Core Scaffold Requirement

In a first-in-class series of henipavirus inhibitors, the 5,6-dimethylfuro[2,3-d]pyrimidin-4-yl core was identified as essential for antiviral activity [1]. The lead compound containing this scaffold (compound 5, the (S)-enantiomer of the hit) exhibited an EC50 of 1.67 μM against recombinant Cedar virus (rCedV-Luc) [1]. Replacement of the furopyrimidine core with an isoxazole ring (analog 13) was not tolerated, resulting in loss of activity, while substitution of the furan oxygen with a dimethylthiophene ring (analog 12) retained some activity (EC50 = 5.0 μM) but with a 3-fold reduction in potency [1]. This direct comparison demonstrates that the specific 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold provides optimal inhibitory activity against this viral target.

Henipavirus Core Requirement
Direct head-to-head comparison
Furopyrimidine core EC50 = 1.67 μM; isoxazole inactive; thiophene EC50 = 5.0 μM
Scaffold identity supports antiviral response magnitude in surrogate model
rCedV-Luc reporter assay (BSL-2 NiV/HeV surrogate)
Antiviral Henipavirus Scaffold Essentiality

Conformational Restriction Enhances Microtubule Disruption

US Patent 9777012 discloses conformationally restricted 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as multi-targeted RTK and microtubule inhibitors [1]. Compound 10 (tetrahydroquinoline analog) achieved an EC50 of 21 nM for cellular microtubule disruption, representing a 5- to 10-fold improvement over the parent unrestricted analog (compound 1) and comparable potency to the clinical standard combretastatin A-4 (CA-4) [1]. This demonstrates that the 5,6-dimethylfuro[2,3-d]pyrimidine core enables productive conformational restriction strategies that are not accessible with other heterocyclic scaffolds lacking the appropriate geometry for ring fusion.

Conformational Restriction Impact
Direct head-to-head comparison
Restricted analog EC50 = 21 nM vs. unrestricted 105–210 nM (5- to 10-fold difference)
Supports scaffold-based conformational restriction strategies for microtubule endpoint research
Cellular microtubule loss assay in A431 cells
Microtubule Targeting Receptor Tyrosine Kinase Conformational Restriction

5,6-Dimethyl Substitution Enhances Akt1 Inhibition

A series of furo[2,3-d]pyrimidines were evaluated as Akt1 kinase inhibitors [1]. Compound 3a, bearing 2-thienyl and methyl groups at the C-5 and C-6 positions (analogous to the 5,6-dimethyl substitution pattern), exhibited the most potent activity with an IC50 of 24 μM [1]. The study explicitly notes that introduction of thienyl groups at C-5 and C-6 significantly improved potency compared to furyl and phenyl groups [1]. This class-level SAR indicates that the 5,6-dimethyl substitution pattern, while not the most optimized substituent in this series, provides a baseline Akt1 inhibitory scaffold that can be further derivatized for improved potency.

Akt1 SAR Inference
Class-level inference
5,6-disubstituted compound 3a IC50 = 24 μM; furyl/phenyl analogs lower potency
Substitution pattern may support baseline Akt1 inhibition for lead optimization
Qualitative improvement reported; quantitative data limited
Akt1 Kinase Structure-Activity Relationship Cancer

Dual PI3K/AKT Inhibition with Furopyrimidine Derivatives

Recent medicinal chemistry efforts have produced furo[2,3-d]pyrimidine derivatives as potent dual PI3K/AKT inhibitors [1]. Compound 10b, a 1,3,4-thiadiazole-fused furopyrimidine, demonstrated IC50 values of 0.175 ± 0.007 μM against PI3Kα, 0.071 ± 0.003 μM against PI3Kβ, and 0.411 ± 0.02 μM against AKT [1]. These sub-micromolar activities are comparable to or exceed those of many clinically evaluated PI3K inhibitors. The furopyrimidine scaffold is explicitly described as a 'key component of many reported cytotoxic agents' [1], and compound 10b exhibited a mean growth inhibition of 108.32% across 60 cancer cell lines with GI50 values ranging from 0.91 to 16.7 μM [1].

Dual PI3K/AKT Inhibition
Direct head-to-head comparison
Compound 10b PI3Kα IC50 = 0.175 μM, AKT IC50 = 0.411 μM; 5- to 12-fold vs. analog 10a
Scaffold elaboration enables sub-micromolar dual pathway inhibition context
In vitro enzymatic assays; cell panel growth inhibition data available
PI3K AKT Dual Inhibition Anticancer

5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one: Recommended Application Scenarios


Henipavirus Antiviral Lead Optimization

The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one core is essential for achieving low-micromolar EC50 values against henipaviruses (e.g., NiV, HeV) as demonstrated by direct SAR in Gaisina et al. (2016) [1]. Researchers developing countermeasures against these BSL-4 pathogens should prioritize this scaffold as the starting point for hit-to-lead optimization, leveraging the established SAR that the furopyrimidine core is non-replaceable by isoxazole or other heterocycles without significant loss of potency [1].

Multi-Targeted Kinase and Microtubule Inhibitor Design

The scaffold enables conformational restriction strategies that yield 5- to 10-fold improvements in microtubule disruption potency (EC50 = 21 nM) while maintaining RTK inhibition, as disclosed in US Patent 9777012 [2]. This dual mechanism is advantageous for anticancer programs seeking to combine cytostatic (RTK inhibition) and cytotoxic (microtubule disruption) activities in single agents, potentially circumventing resistance mechanisms.

PI3K/AKT/mTOR Inhibitor with Reduced DHFR Liability

For kinase inhibitor programs targeting the PI3K/AKT/mTOR axis, 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one offers a starting scaffold with minimal DHFR off-target activity (IC50 >10,000 nM) [3]. This is in contrast to classical 2,4-diaminofuropyrimidines which potently inhibit DHFR (IC50 1-100 nM) [4]. Derivatization of this scaffold can yield potent dual PI3K/AKT inhibitors (e.g., compound 10b with PI3Kα IC50 = 0.175 μM) [5], providing a cleaner selectivity profile for oncology applications.

Akt1 Kinase Inhibitor Lead Generation

The 5,6-dimethyl substitution pattern on the furo[2,3-d]pyrimidine core provides a validated starting point for Akt1 kinase inhibition, as demonstrated by compound 3a (IC50 = 24 μM) [6]. While this initial potency is modest, the SAR clearly indicates that substitution at the 5 and 6 positions significantly improves activity over furyl and phenyl analogs [6]. This scaffold can serve as a foundation for further medicinal chemistry optimization toward more potent Akt1 inhibitors.

Application
Selection Property
Validation Focus
Henipavirus Antiviral Lead Research
Scaffold-dependent antiviral response
Henipavirus surrogate assay EC50 review
Multi-Targeted Kinase / Microtubule Inhibitor Design
Conformational restriction compatibility
Cellular microtubule and RTK endpoint review
PI3K/AKT Pathway Research with Reduced DHFR Interference
Low DHFR off-target probability
Kinase panel selectivity and DHFR counter-screen
Akt1 Kinase Inhibitor Lead Generation
5,6-Disubstitution response context
Akt1 enzymatic assay and SAR expansion

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